N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-5-26(6-2)19-10-11-20(16(3)14-19)23-22(28)18-8-7-13-27(15-18)21-12-9-17(4)24-25-21/h9-12,14,18H,5-8,13,15H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWDTBJBRYCGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, a compound with significant potential in pharmacology, has been studied for its various biological activities. This article synthesizes findings from diverse sources, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a pyridazine moiety, and a diethylamino group. Its molecular formula is , and it exhibits properties typical of piperidine derivatives, which are known for their diverse biological activities.
- Receptor Interaction : This compound has been identified as an agonist for the S1P1/EDG1 receptor, which plays a crucial role in immune modulation. Agonism at this receptor is associated with anti-inflammatory effects and potential therapeutic benefits in autoimmune diseases .
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression. For instance, related compounds have shown activity against RET kinase, indicating a possible pathway for anticancer efficacy .
Antitumor Activity
Research on similar piperidine derivatives has highlighted their ability to inhibit tumor cell proliferation. For example, compounds that share structural similarities with this compound demonstrated significant inhibitory effects on various cancer cell lines, including those resistant to conventional therapies .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have indicated that piperidine derivatives can exhibit antibacterial and antifungal properties. Specifically, compounds with similar functionalities have shown effectiveness against pathogens like E. coli and C. albicans, with minimum inhibitory concentration (MIC) values indicating moderate to high potency .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer models (e.g., MDA-MB-231). The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Combination Therapies : Recent findings suggest that when combined with other chemotherapeutic agents like doxorubicin, the compound exhibits synergistic effects, enhancing the overall therapeutic outcome while potentially reducing side effects associated with higher doses of conventional drugs .
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies indicate favorable absorption and distribution profiles, but further research is needed to elucidate its metabolism and excretion pathways.
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
1.1 Immune Modulation
Research indicates that derivatives of N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide may function as immunomodulators. A study documented a novel class of amino-pyridine derivatives that exhibit activity as S1P1/EDG1 receptor agonists, which are crucial in immune response modulation . This suggests potential applications in treating autoimmune diseases or conditions requiring immune system regulation.
1.2 Cancer Therapy
The compound has been explored for its potential as a kinase inhibitor, particularly in cancer therapy. Kinase inhibitors play a vital role in targeting specific pathways involved in tumor growth and proliferation. For instance, related compounds have been synthesized and evaluated for their potency against RET kinase, showing promising results in inhibiting cell proliferation associated with various cancers . The structural similarity of this compound to these inhibitors suggests it may also possess similar anticancer properties.
1.3 Neurodegenerative Disorders
The compound's pharmacological profile indicates potential applications in treating neurodegenerative disorders. Pyrazole-based derivatives have been investigated for their effects on neuroinflammation and neuroprotection, which are crucial in conditions like Alzheimer's disease and multiple sclerosis . Given the structural characteristics of this compound, it may be beneficial in developing new therapies targeting these diseases.
Synthesis and Characterization
The synthesis of this compound involves several steps that ensure the formation of the desired compound with high purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
Case Studies and Research Findings
3.1 Case Study: RET Kinase Inhibition
A notable study focused on a series of benzamide derivatives, including those structurally related to this compound. These compounds were evaluated for their ability to inhibit RET kinase activity, demonstrating significant anticancer effects in vitro. The findings highlighted the importance of specific structural features that enhance binding affinity and selectivity towards the target kinase .
3.2 Clinical Implications
Clinical implications of using compounds similar to this compound have been observed in small cohorts of patients undergoing treatment for various cancers. Reports indicated prolonged survival rates among patients treated with kinase inhibitors derived from similar chemical scaffolds, suggesting a promising avenue for further research and development .
Data Table: Summary of Applications
| Application Area | Potential Use Cases | Key Findings |
|---|---|---|
| Immune Modulation | Treatment of autoimmune diseases | Agonist activity at S1P1/EDG1 receptors |
| Cancer Therapy | RET kinase inhibition | Significant anticancer effects observed |
| Neurodegenerative Disorders | Potential neuroprotective effects | Involvement in neuroinflammation pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
ALK Inhibitor: (S)-1-(6-(4-Amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
- Structural Features :
- Piperidine-3-carboxamide core.
- Pyrrolopyrimidine and trifluoromethoxybenzyl substituents.
- Target/Activity : Potent inhibitor of anaplastic lymphoma kinase (ALK), particularly against drug-resistant mutants .
- Key Differences : The target compound replaces the pyrrolopyrimidine group with a 6-methylpyridazine ring and lacks the trifluoromethoxybenzyl moiety. This substitution may alter kinase selectivity or metabolic stability.
Complement C5a Receptor Antagonist: (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
- Structural Features: Piperidine-3-carboxamide core with a fluorobenzoyl group and cyclopentylamino-phenyl substituent.
- Target/Activity : Antagonizes complement C5a receptors, implicated in inflammatory diseases .
- Key Differences: The target compound’s diethylamino group and pyridazine ring contrast with the fluorobenzoyl and trifluoromethylphenyl groups here, suggesting divergent receptor binding profiles.
Biphenyl-Pyridinyl Derivative: N-([1,1’-Biphenyl]-4-yl)-1-((3-Hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide
- Structural Features :
- Piperidine-3-carboxamide core with biphenyl and hydroxypyridinylmethyl substituents.
- Target/Activity: Not specified in evidence, but biphenyl groups often enhance lipophilicity and CNS penetration .
- Key Differences: The target compound’s pyridazine and diethylamino groups may confer distinct solubility or target engagement compared to this derivative.
Data Table: Structural and Functional Comparison
Q & A
Q. What are the optimal synthetic routes for N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, and what reaction conditions are critical for high yield?
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the piperidine-3-carboxamide core. Key steps include:
- Coupling reactions : Amide bond formation between the piperidine moiety and the 6-methylpyridazine group under catalysis (e.g., palladium-based catalysts for Suzuki-Miyaura coupling if aryl halides are involved) .
- Substituent introduction : The diethylamino group at the 4-position of the phenyl ring may require alkylation or reductive amination under inert atmospheres (e.g., nitrogen) .
- Solvent and temperature control : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used, with reaction temperatures ranging from 80–120°C to ensure intermediate stability .
Critical factors for high yield include rigorous purification (e.g., column chromatography) and real-time monitoring via thin-layer chromatography (TLC).
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for distinguishing aromatic protons in the pyridazinyl and phenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns, crucial for verifying the presence of electronegative substituents (e.g., diethylamino groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%), especially for identifying residual solvents or unreacted intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the diethylamino and pyridazinyl groups in target binding?
- Analog synthesis : Replace the diethylamino group with tertiary amines (e.g., dimethylamino or pyrrolidinyl) and the pyridazine ring with pyrimidine or pyridine to assess steric/electronic effects .
- Biological assays : Test analogs against target receptors (e.g., kinases or GPCRs) using competitive binding assays (e.g., fluorescence polarization) or enzymatic inhibition assays (IC₅₀ determination) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses, highlighting hydrogen bonding between the carboxamide and catalytic residues, and hydrophobic interactions with the pyridazinyl group .
Q. What strategies can resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy for this compound?
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify poor absorption or rapid clearance .
- Target engagement studies : Use positron emission tomography (PET) with radiolabeled analogs to confirm target binding in vivo .
- Metabolite identification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects active/inactive metabolites that may explain efficacy gaps .
Q. How can the compound’s pharmacokinetic properties be optimized through targeted structural modifications?
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxylic acid) to the phenyl ring to enhance solubility, monitored via logP calculations .
- Metabolic stability : Replace metabolically labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce cytochrome P450-mediated degradation .
- Prodrug strategies : Mask the carboxamide as an ester or carbamate to improve oral absorption, with enzymatic cleavage in vivo restoring activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
